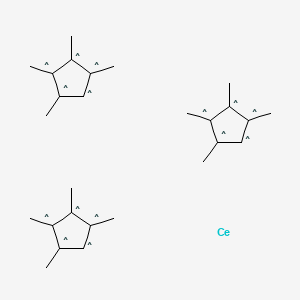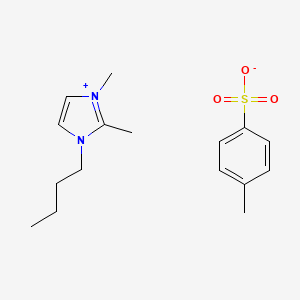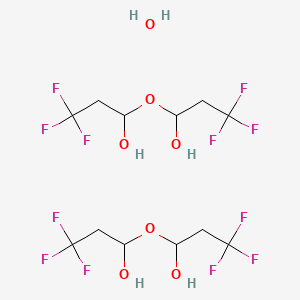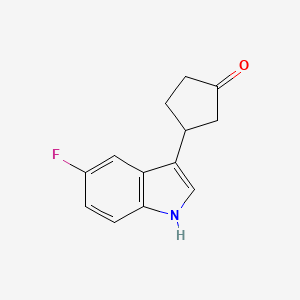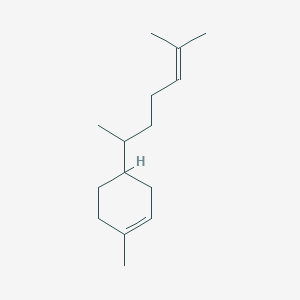
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C15H24 It is a type of sesquiterpene, which are naturally occurring hydrocarbons found in essential oils and resins of plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as essential oils of plants like ginger and chamomile. The extraction process involves steam distillation followed by chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene has been studied for various applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and in the formulation of natural products.
Mechanism of Action
The mechanism by which 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene exerts its effects involves interaction with biological membranes and enzymes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes involved in inflammatory pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
γ-Bisabolene: A stereoisomer with similar structural features but different spatial arrangement.
α-Bisabolene: Another sesquiterpene with a similar backbone but different functional groups.
β-Bisabolene: Similar in structure but differs in the position of double bonds.
Uniqueness
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene is unique due to its specific arrangement of methyl and heptenyl groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interaction with biological systems and its overall reactivity.
Properties
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,14-15H,5,7,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEICURLUADSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
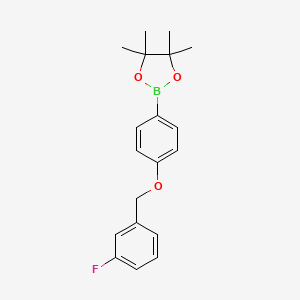
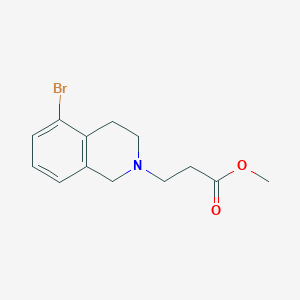
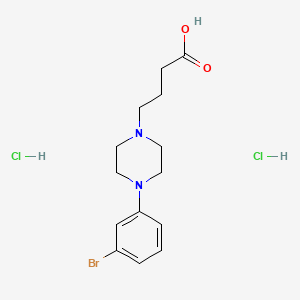
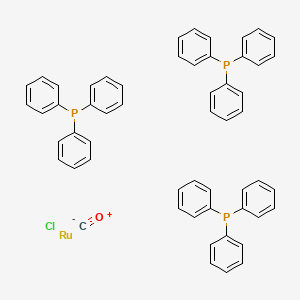
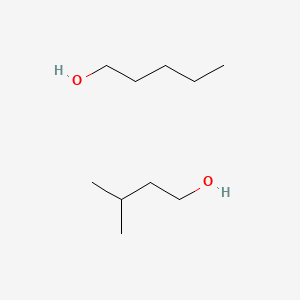
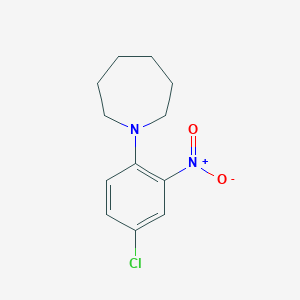
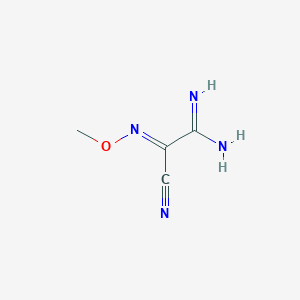
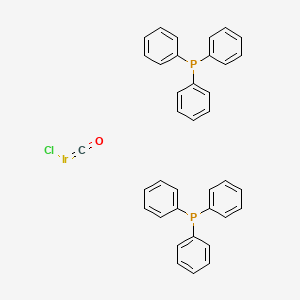
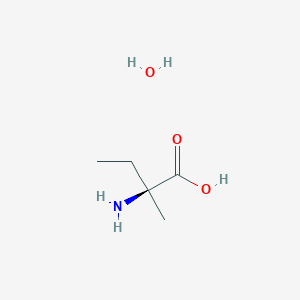
![3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid](/img/structure/B8134913.png)
